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Introduction

Europium Sulfide (EuS) is a ferromagnetic semiconductor that has garnered significant

interest for its unique properties and potential applications in the field of spintronics.[1][2] Key

characteristics of EuS include a large magnetic moment of 7 µB per Eu ion, a wide bandgap of

approximately 1.65 eV, and its function as a magnetic insulator.[1][3] These properties make it

an excellent candidate for generating highly spin-polarized currents. A primary challenge for its

practical application is its low Curie temperature (TC) of around 16.6 K, below which it exhibits

ferromagnetic ordering.[2][4] Despite this limitation, research into EuS-based heterostructures

and devices continues to pave the way for next-generation spintronic technologies.[4]

Key Applications in Spintronics
Spin Filter Tunnel Junctions
The most prominent application of EuS in spintronics is its use as a spin filter.[5][6] In a

magnetic tunnel junction (MTJ), an insulating EuS layer acts as a tunnel barrier between two

electrodes. Below its TC, the conduction band of EuS undergoes Zeeman splitting, creating two

different barrier heights for spin-up and spin-down electrons.[7][8] This results in a spin-

dependent tunneling probability, where one spin orientation is preferentially filtered, leading to a

highly spin-polarized current.[5][8] This "spin filter effect" can produce magnetoresistance

values exceeding 100%, indicating near-perfect spin filtering efficiency.[9]
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Proximity-Induced Magnetism in Heterostructures
When EuS is placed in close proximity with non-magnetic materials, such as graphene or

topological insulators, it can induce a strong magnetic exchange field (MEF) in the adjacent

layer.[3][10]

Graphene/EuS Devices: In graphene/EuS heterostructures, the induced MEF can be

substantial (>14 T), leading to a ferromagnetic state in the graphene.[3][10] This allows for

the efficient control and modulation of spin currents in graphene, which is critical for

developing future spin logic and memory devices based on 2D materials.[3][10] This

proximity effect enhances spin signals by orders of magnitude.[3]

Integration with Silicon: EuS thin films can be grown on silicon substrates, opening a

pathway for integrating spintronic functionalities with conventional semiconductor technology.

[5][11] These EuS/Si heterostructures are investigated for their potential as spin-filter tunnel

contacts to efficiently inject spin-polarized carriers into silicon, a crucial step for developing

silicon-based spintronic devices.[5][12]

Magnon Transport
As a ferromagnetic insulator, EuS is an ideal platform for studying and utilizing magnons

(quanta of spin waves) to transport spin information without the movement of charge carriers,

which minimizes energy dissipation. Recent studies have demonstrated that magnon currents

can be thermally generated and propagated in thin films of EuS, with a measured magnon

diffusion length of approximately 140 nm.[13] This opens up possibilities for EuS in the

emerging field of magnonics.[13]

Data Presentation: Performance and Properties
Quantitative data from various studies on EuS-based devices are summarized below for

comparative analysis.

Table 1: Performance of EuS-Based Spintronic Devices
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Device
Structure

Key Parameter
Reported
Value

Operating
Temperature

Reference

Si/SiO₂/Ta/Al/E
uS/Gd

Spin Filter
Injection
Magnetoresist
ance (SFIM)

>100% (up to
130%)

2 K [9]

Graphene/EuS

Magnetic

Exchange Field

(MEF)

>14 T 4.2 K [3][10]

EuS/GaAs

Heterojunction

Conduction Band

Zeeman Splitting
0.48 ± 0.12 eV 5 K [7]

Au/EuS/Al

Tunnel Junction

Electron-Spin

Polarization (P)
up to 80% Not Specified [8]

| Co/EuS Multilayers | Magnetic Moment of EuS | Comparable to bulk Ni | Room Temperature |

[4] |

Table 2: Material Properties of Europium Sulfide (EuS)

Property Value Reference

Crystal Structure Rock salt (fcc) [5]

Curie Temperature (TC) ~16.6 K (bulk) [2][4]

Magnetic Moment ~7 µB per Eu ion [2][3]

| Band Gap (Eg) | ~1.65 eV |[1][3] |

Experimental Protocols
Protocol 1: Fabrication of a Ta/Al/EuS/Gd Spin Filter
Device

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pure.tue.nl/ws/files/2301818/Metis202082.pdf
http://ciqm.harvard.edu/uploads/2/3/3/4/23349210/wei_doi_10.1038_nmat4603.pdf
https://arxiv.org/abs/1510.05920
https://pubs.aip.org/aip/apl/article/87/8/082101/117565/Spontaneous-spin-filter-effect-across-EuS-GaAs
https://www.researchgate.net/publication/227052624_Search_for_Spin_Filtering_by_Electron_Tunneling_Through_Ferromagnetic_EuS_Barriers_in_PbS
https://www.researchgate.net/publication/235716265_Direct_evidence_for_significant_spin-polarization_of_EuS_in_CoEuS_multilayers_at_room_temperature
https://www.benchchem.com/product/b077022?utm_src=pdf-body
https://pubs.aip.org/aip/jap/article/109/7/07C710/903880/Magnetic-properties-of-EuS-spin-filter-tunnel
https://refubium.fu-berlin.de/handle/fub188/1403
https://www.researchgate.net/publication/235716265_Direct_evidence_for_significant_spin-polarization_of_EuS_in_CoEuS_multilayers_at_room_temperature
https://refubium.fu-berlin.de/handle/fub188/1403
http://ciqm.harvard.edu/uploads/2/3/3/4/23349210/wei_doi_10.1038_nmat4603.pdf
https://pubs.acs.org/doi/abs/10.1021/acs.chemmater.1c02958
http://ciqm.harvard.edu/uploads/2/3/3/4/23349210/wei_doi_10.1038_nmat4603.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol describes the fabrication of a spin filter tunnel junction using sputtering

techniques, based on methodologies reported in the literature.[9]

1. Substrate Preparation:

Begin with oxidized Si(100) wafers as the substrate.
Clean the substrates using a standard solvent cleaning procedure (e.g., acetone,
isopropanol, deionized water) in an ultrasonic bath.
Dry the substrates with high-purity nitrogen gas.

2. Thin Film Deposition (UHV Sputtering):

Transfer the cleaned substrates into an ultrahigh vacuum (UHV) sputtering chamber with a
base pressure in the low 10⁻¹⁰ Torr range.[5]
Use in situ shadow masks to define the device geometry.
Deposit the layers sequentially: a. Ta Adhesion Layer: Deposit a 5 nm Tantalum layer at
ambient temperature. b. Al Electrode: Deposit a 3 nm Aluminum layer at ambient
temperature. c. EuS Tunnel Barrier: Heat the substrate to 300°C.[5] Deposit a 5 nm
Europium Sulfide layer from a EuS source. Maintaining this elevated temperature is crucial
for the quality of the EuS barrier. d. Gd Analyzer: Cool the substrate back to ambient
temperature. Deposit a 15 nm Gadolinium layer. e. Capping Layer (Optional but
Recommended): Deposit a protective capping layer (e.g., 20 nm Al₂O₃) to prevent oxidation
upon exposure to air.[12]

3. Device Finalization:

Remove the sample from the deposition chamber.
Use wire bonding to establish electrical contacts for measurement.

Protocol 2: Growth of Polycrystalline EuS Thin Films on
Si(001)
This protocol outlines the growth of EuS thin films directly on silicon substrates via e-beam

evaporation in UHV, a common method for creating EuS/Si heterostructures.[5][12]

1. Substrate Preparation (Ex Situ):

Start with (001) oriented Silicon wafers.
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Perform wet chemical etching in a hydrofluoric acid (HF) solution to remove the native oxide
layer and create a hydrogen-passivated surface.[5][12]

2. Growth Procedure (In Situ UHV):

Immediately introduce the cleaned Si(001) substrate into a UHV chamber (base pressure < 5
x 10⁻¹⁰ Torr).
Heat the substrate in situ to 300°C for outgassing to remove any residual adsorbates.[5][12]
Allow the substrate to cool to the desired deposition temperature (e.g., room temperature for
polycrystalline films).[5]
Use an e-beam evaporator to deposit EuS from a high-purity EuS source material. The film
thickness can be monitored using a quartz crystal microbalance.
Films with thicknesses ranging from 1 nm to 15 nm have been successfully grown.[11] Note
that the Curie temperature can be thickness-dependent for very thin films (< 3 nm).[12]

3. Capping and Characterization:

To prevent oxidation, cap the EuS film with a protective layer like Al₂O₃ (20 nm) before
removing it from the UHV system.[12]
The structural properties can be characterized ex situ using X-ray diffraction (XRD), which
should confirm the rock salt crystal structure of EuS.[5]
Magnetic properties can be measured using a SQUID magnetometer.

Mandatory Visualizations
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EuS Spin Filter Tunnel Junction
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Caption: Principle of the EuS spin filter effect in a magnetic tunnel junction.
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Graphene/EuS Heterostructure

Effect on Graphene's Band Structure

Graphene Layer

Magnetic Proximity
Induces Exchange Field

EuS Substrate (Ferromagnetic)

Pristine Graphene
(Spin Degenerate)

Graphene on EuS
(Spin-Split)

 Spin Up  Spin Down

 Spin Up  Spin Down

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substrate Preparation (Ex Situ)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b077022?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

